Hydroxymethylbenzenesulphonic acid

Catalog No.
S14102496
CAS No.
94086-65-4
M.F
C7H8O4S
M. Wt
188.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxymethylbenzenesulphonic acid

CAS Number

94086-65-4

Product Name

Hydroxymethylbenzenesulphonic acid

IUPAC Name

2-(hydroxymethyl)benzenesulfonic acid

Molecular Formula

C7H8O4S

Molecular Weight

188.20 g/mol

InChI

InChI=1S/C7H8O4S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4,8H,5H2,(H,9,10,11)

InChI Key

PUVZCXOXLTYJCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)S(=O)(=O)O

Hydroxymethylbenzenesulphonic acid, specifically the para isomer known as 4-hydroxymethylbenzenesulphonic acid, is an aromatic sulfonic acid derivative characterized by the presence of both a hydroxymethyl group (-CH2OH) and a sulfonic acid group (-SO3H) attached to a benzene ring. Its chemical formula is C7H8O4S, and it has a molecular weight of approximately 188.20 g/mol . This compound is notable for its applications in various fields, including organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.

The chemical reactivity of hydroxymethylbenzenesulphonic acid primarily involves electrophilic aromatic substitution reactions due to its aromatic nature. The sulfonic acid group is a strong electron-withdrawing group, which can influence the position of further substitutions on the benzene ring. For instance:

  • Sulfonation: Hydroxymethylbenzenesulphonic acid can undergo further sulfonation to yield more complex sulfonic acids.
  • Halogenation: When reacted with bromine in the presence of water, hydroxymethylbenzenesulphonic acid can yield brominated products, demonstrating its reactivity under electrophilic conditions .
  • Hydrolysis: Under strong basic conditions, it can hydrolyze to form phenolic compounds .

Hydroxymethylbenzenesulphonic acid can be synthesized through several methods:

  • Direct Sulfonation: The compound can be synthesized by the sulfonation of phenol derivatives using sulfur trioxide or fuming sulfuric acid, followed by the introduction of a hydroxymethyl group through formaldehyde reaction .
  • Hydroxymethylation: Another method involves the hydroxymethylation of benzenesulfonic acid using formaldehyde in the presence of an acid catalyst, leading to the formation of hydroxymethylbenzenesulphonic acid.
  • Reduction Reactions: Reduction of corresponding nitro or halogenated derivatives can also yield hydroxymethylbenzenesulphonic acid as a product.

Hydroxymethylbenzenesulphonic acid finds applications in various domains:

  • Dyes and Pigments: It serves as an intermediate in synthesizing azo dyes and other colorants.
  • Pharmaceuticals: The compound is utilized in the synthesis of active pharmaceutical ingredients due to its functional groups that allow for further chemical modifications.
  • Surfactants: It can be used in formulations for surfactants due to its amphiphilic nature.

Studies examining the interactions of hydroxymethylbenzenesulphonic acid with other compounds have highlighted its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions can enhance catalytic properties or modify the solubility profiles of certain compounds. Further research into its interactions with biological macromolecules could provide insights into its potential therapeutic applications.

Several compounds share structural similarities with hydroxymethylbenzenesulphonic acid, each exhibiting unique properties:

Compound NameStructureKey Features
Benzenesulfonic AcidC6H5SO3HCommon sulfonic acid used widely in industry.
Hydroxybenzene (Phenol)C6H5OHA simple phenolic compound with significant reactivity.
4-Hydroxybenzenesulfonic AcidC6H4(OH)(SO3H)Similar structure but lacks the hydroxymethyl group; used similarly in dye synthesis.
Benzylsulfonic AcidC6H5CH2SO3HContains a benzyl group instead of hydroxymethyl; used in surfactants.

Uniqueness

Hydroxymethylbenzenesulphonic acid is unique due to its combination of both hydroxymethyl and sulfonic functionalities, which allows for enhanced solubility and reactivity compared to other sulfonic acids. This dual functionality makes it particularly valuable in organic synthesis and industrial applications where both hydrophilicity and reactivity are desired.

Novel Synthetic Pathways for Functionalized Benzenesulphonic Acid Analogues

Recent innovations in synthesizing hydroxymethylbenzenesulphonic acid derivatives emphasize the use of orthoester-mediated reactions and hydrothermal carbonization. A prominent method involves reacting 2,5-dihydroxybenzenesulphonic acid with tripropyl orthoformate in methanol or ethanol under reflux conditions. This reaction facilitates the formation of esterified derivatives through nucleophilic substitution at the hydroxyl group, yielding compounds with structural diversity depending on the alkyl chain length of the orthoester. For instance, substituting tripropyl orthoformate with trimethyl orthoformate produces methylated analogues with enhanced solubility in polar aprotic solvents.

Hydrothermal methods have also gained traction for generating carbon-based sulfonic acid catalysts. By combining starch with alkyl benzenesulphonic acids (e.g., p-toluene sulphonic acid) and heating to 200°C under nitrogen, researchers have synthesized amorphous carbon matrices embedded with sulfonic acid groups. These matrices exhibit high catalytic activity due to their –SO3H loading, which promotes acid-catalyzed reactions such as esterification. Structural characterization via Fourier-transform infrared spectroscopy (FT-IR) confirms the presence of sulfonic acid moieties, with distinct absorption bands at 1032 cm⁻¹ (S=O stretching) and 1118 cm⁻¹ (SO3H stretching).

Catalytic Processes in Condensation Reactions with Formaldehyde

Condensation reactions between hydroxymethylbenzenesulphonic acid and formaldehyde are pivotal for producing cross-linked polymers and resin precursors. A key advancement involves using carbon-based solid acid catalysts functionalized with sulfonic acid groups. For example, tetradecyl benzene sulphonic acid catalysts (Cat 2) demonstrate superior activity in aldol condensation reactions, achieving near-quantitative yields in furfural-acetone coupling at 160°C. The reaction mechanism proceeds via Lewis acid-mediated activation of formaldehyde, followed by nucleophilic attack by the benzenesulphonic acid derivative.

Table 1: Catalytic Performance of Alkyl Benzene Sulfonic Acid Catalysts

Catalyst TypeSubstrate PairTemperature (°C)Yield (%)Reusability (Cycles)
p-Toluene sulphonic acid (Cat 1)Benzaldehyde/Acetophenone120855
Tetradecyl benzene sulphonic acid (Cat 2)Furfural/Acetone160955
Hexadecyl benzene sulphonic acid (Cat 3)Acetaldehyde Self-Condensation100784

Data adapted from carbon-based solid acid studies.

Notably, zeolite-supported catalysts (e.g., Y/β zeolite) enhance selectivity in ethanol-mediated aldol condensations by restricting reactant mobility within microporous channels. This confinement effect increases the probability of transition-state stabilization, particularly when rare earth cations like ytterbium are incorporated into the zeolite framework.

Optimization Strategies for Sodium Salt Formation and Purification

The purification of benzenesulphonic acid derivatives remains a critical challenge due to their hygroscopicity and propensity for metal contamination. A widely adopted protocol involves sequential treatment with barium carbonate (BaCO3) and sulfuric acid. Dissolving crude benzenesulphonic acid in distilled water and stirring with sub-stoichiometric BaCO3 precipitates insoluble barium benzenesulphonate, which is filtered and dried. Subsequent treatment with sulfuric acid regenerates the free acid while precipitating barium sulfate (BaSO4), leaving a purified aqueous solution that is evaporated under vacuum to yield crystalline hydroxymethylbenzenesulphonic acid.

Chromatographic techniques, such as silica gel column chromatography, further refine sodium salt derivatives. Using ethanol-water mixtures (7:3 v/v) as eluents, researchers achieve >98% purity for sodium hydroxymethylbenzenesulphonate, as confirmed by high-performance liquid chromatography (HPLC). Recent optimizations focus on reducing solvent waste by employing recrystallization from ethanol-dimethylformamide (DMF) systems, which enhance crystal lattice integrity and minimize occluded impurities.

The antimicrobial properties of hydroxymethylbenzenesulphonic acid-based compounds demonstrate significant efficacy against Gram-positive bacterial strains, with particular potency observed against clinically relevant pathogens [2] [3]. Research investigations have established that sulphonic acid derivatives exhibit concentration-dependent antimicrobial activity, with minimum inhibitory concentration values ranging from 31.25 to 256 μg/mL depending on the specific bacterial strain and compound structure [4] [5].

Staphylococcus aureus Susceptibility

Staphylococcus aureus strains demonstrate marked sensitivity to hydroxymethylbenzenesulphonic acid derivatives, with studies reporting minimum inhibitory concentration values of 64 μg/mL for standard laboratory strains [2]. The compound exhibits particularly strong activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus isolates, indicating broad-spectrum efficacy within this species [2] [6]. Comparative analyses reveal that sulphonic acid-based compounds achieve superior antimicrobial performance against Staphylococcus aureus compared to conventional phenolic acids, with activity levels exceeding those of 4-hydroxybenzoic acid derivatives [7].

Enterococcus faecalis Inhibition

Enterococcus faecalis represents another significant target for hydroxymethylbenzenesulphonic acid antimicrobial activity, with documented minimum inhibitory concentration values of 64 μg/mL in controlled laboratory studies [2]. The compound demonstrates consistent bacteriostatic effects against this Gram-positive pathogen, with complete growth inhibition observed at therapeutic concentrations [2]. Research indicates that benzenesulphonic acid derivatives maintain their antimicrobial efficacy against Enterococcus faecalis even in the presence of resistance mechanisms commonly associated with this organism [4].

Bacillus subtilis Response

Bacillus subtilis serves as a representative spore-forming Gram-positive bacterium for evaluating antimicrobial efficacy of hydroxymethylbenzenesulphonic acid compounds [2] [3]. Studies demonstrate that these compounds achieve effective bacterial inhibition with minimum inhibitory concentration values ranging from 125 to 256 μg/mL [3] [5]. The antimicrobial mechanism against Bacillus subtilis involves disruption of normal cellular processes, leading to bacteriostatic effects at lower concentrations and bactericidal activity at higher therapeutic levels [8] [3].

Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (μg/mL)Reference
Staphylococcus aureus ATCC 2592364 [2]
Enterococcus faecalis ATCC 2921264 [2]
Bacillus subtilis ATCC 6633256 [2]
Staphylococcus aureus (clinical isolates)31.25-125 [4]
Bacillus subtilis (laboratory strains)125-256 [3]

Mechanistic Insights into DNA Cleavage and Binding Interactions

Hydroxymethylbenzenesulphonic acid-based compounds exhibit significant deoxyribonucleic acid binding and cleavage capabilities through multiple mechanistic pathways [2] [9]. The interaction between these sulphonic acid derivatives and deoxyribonucleic acid involves both hydrolytic and oxidative cleavage mechanisms, demonstrating concentration-dependent effects on plasmid deoxyribonucleic acid integrity [2].

Electrostatic Binding Mechanism

The primary mode of deoxyribonucleic acid binding for hydroxymethylbenzenesulphonic acid compounds occurs through electrostatic interactions between the negatively charged phosphate backbone of deoxyribonucleic acid and the positively charged regions of the compound [2] [9]. Ultraviolet-visible absorption spectroscopy studies reveal hyperchromic effects ranging from 15% to 246% upon deoxyribonucleic acid binding, accompanied by hypsochromic shifts of 1-7 nm in the absorption maximum [2]. These spectroscopic changes indicate strong electrostatic binding interactions rather than intercalative binding modes [2] [10].

Hydrolytic Cleavage Activity

Hydrolytic deoxyribonucleic acid cleavage represents a significant biological activity of hydroxymethylbenzenesulphonic acid derivatives, occurring without the requirement for external oxidizing agents [2] [11]. Studies utilizing plasmid pBR322 deoxyribonucleic acid demonstrate concentration-dependent cleavage activity, with complete deoxyribonucleic acid denaturation observed at concentrations of 200-400 μM [2]. The hydrolytic mechanism involves direct chemical interaction between the sulphonic acid functional group and the deoxyribonucleic acid phosphodiester bonds [2] [11].

Oxidative Cleavage Pathways

In the presence of hydrogen peroxide as an oxidizing agent, hydroxymethylbenzenesulphonic acid compounds demonstrate enhanced deoxyribonucleic acid cleavage activity across all tested concentrations [2] [12]. The oxidative cleavage mechanism involves the formation of reactive intermediates that target both deoxyribonucleic acid bases and the sugar-phosphate backbone [2] [13]. This dual-target approach results in more extensive deoxyribonucleic acid damage compared to hydrolytic cleavage alone [2] [12].

DNA Interaction Parameters

Concentration (μM)Hydrolytic CleavageOxidative CleavageBinding Affinity
6.25MinimalModerateLow
25ModerateSignificantModerate
100SignificantHighHigh
200CompleteCompleteVery High
400CompleteCompleteVery High

Free Radical Scavenging Capacity in Antioxidant Assays

Hydroxymethylbenzenesulphonic acid-based compounds demonstrate substantial free radical scavenging activity through multiple antioxidant mechanisms [2] [14]. The antioxidant properties of these compounds have been extensively evaluated using standardized assays, including 2,2-diphenyl-1-picrylhydrazyl radical scavenging and related methodologies [2] [15].

2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay reveals concentration-dependent antioxidant activity for hydroxymethylbenzenesulphonic acid derivatives [2] [16]. Studies demonstrate that these compounds achieve significant radical scavenging percentages, with activity levels comparable to or exceeding those of butylated hydroxytoluene, a standard antioxidant reference compound [2] [15]. The mechanism involves hydrogen atom transfer from the hydroxymethyl group to the stable 2,2-diphenyl-1-picrylhydrazyl radical, resulting in radical neutralization [2] [17].

Structure-Activity Relationships

The antioxidant efficacy of hydroxymethylbenzenesulphonic acid compounds correlates directly with their structural features, particularly the presence of electron-donating hydroxyl groups and the positioning of functional groups on the benzene ring [14] [17]. Research indicates that compounds with multiple hydroxyl substituents exhibit enhanced radical scavenging capacity compared to mono-substituted derivatives [14] [18]. The sulphonic acid group contributes to the overall antioxidant activity by stabilizing radical intermediates formed during the scavenging process [17] [19].

Role in Functional Poly(α-hydroxy acid) Synthesis for Biomaterials

Hydroxymethylbenzenesulphonic acid serves as a critical component in the synthesis of functional poly(α-hydroxy acids) that are specifically designed for biomedical applications. The compound's unique structural features, incorporating both hydroxymethyl and sulfonic acid functional groups, make it an exceptional candidate for enhancing the properties of biodegradable polyesters [1] [2].

The molecular structure of hydroxymethylbenzenesulphonic acid (C₇H₈O₄S) with a molecular weight of 188.20 g/mol provides dual functionality through its hydroxymethyl group (-CH₂OH) and sulfonic acid group (-SO₃H) [3] [4]. This dual functionality enables the compound to participate in ring-opening polymerization processes while simultaneously introducing hydrophilic character to the resulting polymer networks [5] [6].

Research has demonstrated that functional poly(α-hydroxy acids) incorporating sulfonic acid derivatives exhibit superior biocompatibility compared to conventional polyesters [1] [7]. The incorporation of hydroxymethylbenzenesulphonic acid into poly(α-hydroxy acid) synthesis facilitates the formation of high-molecular-weight polymers (exceeding 200 kDa) through controlled ring-opening polymerization mechanisms [5] [6]. These functionalized polymers maintain the inherent biodegradability of traditional poly(α-hydroxy acids) while providing enhanced hydrophilicity and improved cell-material interactions [8] [9].

The synthesis parameters for optimal functional poly(α-hydroxy acid) production involve ring-opening polymerization at temperatures between 80-120°C, with sulfonic acid content ranging from 5-25% to achieve the desired balance between mechanical properties and hydrophilicity [7] [10]. The resulting biomaterials demonstrate controlled biodegradation rates spanning weeks to months, making them suitable for various tissue engineering applications where scaffolds must match the natural healing timeline [8] [11].

ParameterOptimal Range/MethodImpact on Performance
Polymerization MethodRing-opening polymerization (ROP)Controls molecular architecture
Molecular Weight Range50-200 kDaAffects mechanical properties
Functional Group Incorporation5-25% sulfonic acid contentDetermines hydrophilicity level
Biodegradation RateControlled (weeks to months)Matches tissue healing time
Biocompatibility RatingFDA approved for biomedical useEnsures biological safety
Processing Temperature80-120°CPrevents thermal degradation

Ionic Modification Strategies for Enhanced Hydrophilicity in Polymer Networks

The ionic modification of polymer networks using hydroxymethylbenzenesulphonic acid represents a sophisticated approach to enhancing hydrophilicity in biomedical applications. The sulfonic acid group (-SO₃H) present in the compound provides strong acidic character and excellent water solubility, making it an ideal candidate for modifying polymer surface properties [12] [10].

Surface-initiated atom transfer radical polymerization (SI-ATRP) represents one of the most effective methods for incorporating hydroxymethylbenzenesulphonic acid into polymer networks [13] [14]. This technique allows for the direct grafting of sulfonic acid-containing monomers onto polymer surfaces, achieving contact angle reductions of 20-50% compared to unmodified surfaces [15] [16]. The grafted sulfonic acid groups create a hydrophilic surface layer that maintains stability over extended periods, with some studies reporting sustained hydrophilicity for over three years [13].

Blending methodologies offer an alternative approach for enhancing polymer hydrophilicity through the incorporation of hydroxymethylbenzenesulphonic acid derivatives [15] [16]. Physical mixing of sulfonic acid-containing additives with polymer matrices during processing can achieve significant improvements in water uptake and reduced protein adsorption. Research has shown that blending with hydrophilic additives can reduce protein adsorption by 20-60% compared to virgin polymer membranes [14] [16].

Chemical modification strategies involving covalent bonding of hydroxymethylbenzenesulphonic acid to polymer backbones provide permanent hydrophilicity enhancement [15] [13]. These modifications result in amphiphilic copolymers that combine the hydrophobic properties of the base polymer with the hydrophilic character imparted by the sulfonic acid groups. The resulting materials exhibit tunable hydrophilic-hydrophobic balance, allowing for customized surface properties based on specific application requirements [16].

StrategyMechanismHydrophilicity Enhancement
Ionic IncorporationDirect incorporation of sulfonic acid groupsSignificant (>40% contact angle reduction)
Surface GraftingSurface-initiated polymerization techniquesModerate to High (20-50% reduction)
Blending MethodPhysical mixing with hydrophilic additivesVariable (depends on loading)
Chemical ModificationCovalent bonding to polymer backboneHigh (permanent modification)
Amphiphilic CopolymerizationBlock/random copolymer formationControlled (tunable hydrophilic/hydrophobic balance)
Cross-linking EnhancementEnhanced network formation via sulfonationHigh (dense acidic sites)

Molecular Design Considerations for Controlled Release Formulations

The molecular design of controlled release formulations incorporating hydroxymethylbenzenesulphonic acid requires careful consideration of multiple factors including drug-polymer interactions, release kinetics, and biocompatibility [17] [18]. The compound's unique structure provides opportunities for creating sophisticated drug delivery systems that respond to physiological conditions while maintaining therapeutic efficacy over extended periods [19] [20].

pH-responsive drug delivery systems represent a particularly promising application area for hydroxymethylbenzenesulphonic acid-modified polymers [17] [21]. The ionizable sulfonic acid groups enable the creation of formulations that undergo structural changes in response to pH variations encountered throughout the gastrointestinal tract. These pH-triggered release mechanisms allow for targeted drug delivery to specific anatomical sites while protecting sensitive therapeutic compounds from degradation in harsh environments [22] [23].

Hydrogel networks incorporating hydroxymethylbenzenesulphonic acid demonstrate exceptional water uptake capabilities and swelling behavior that can be precisely controlled through polymer composition and cross-linking density [24] [18]. The swelling characteristics of these hydrogels directly influence drug release rates, with higher degrees of swelling typically correlating with increased drug diffusion rates through the polymer matrix [25] [19].

Membrane-controlled drug delivery systems benefit significantly from the incorporation of hydroxymethylbenzenesulphonic acid due to its ability to create selective molecular transport pathways [25] [26]. The hydrophilic channels formed by sulfonic acid groups provide preferential pathways for drug molecules while maintaining barrier properties against unwanted permeants. This selective permeability enables the development of formulations with zero-order release kinetics over extended periods [27] [18].

Nanoparticle formulations incorporating hydroxymethylbenzenesulphonic acid-modified polymers exhibit enhanced stability and biocompatibility compared to conventional carrier systems [17] [11]. The hydrophilic surface modifications provided by sulfonic acid groups reduce protein adsorption and improve circulation times in biological systems. Research has demonstrated that these modifications can extend nanoparticle half-life in circulation while maintaining high drug loading capacities exceeding 30% [11].

Application AreaPolymer RoleMolecular Design Feature
Controlled Release MatricesMatrix former with sustained releaseHydrophilic channels for drug diffusion
pH-Responsive SystemspH-triggered drug release mechanismIonizable groups for pH sensitivity
Hydrogel NetworksSwellable hydrophilic networkWater uptake capability
Membrane TechnologiesSelective permeation controlSelective molecular transport
Nanoparticle FormulationsSurface modification for stabilityBiocompatible surface properties
Coating ApplicationsBarrier layer for controlled diffusionTunable permeability

The optimization of controlled release formulations requires careful balance between drug loading efficiency, release rate control, and long-term stability [28] [18]. Studies have shown that formulations incorporating 5-25% hydroxymethylbenzenesulphonic acid content achieve optimal performance in terms of sustained drug release while maintaining acceptable mechanical properties for practical applications [29] [30]. The molecular design must also consider the compatibility between the drug substance and the modified polymer matrix to prevent unwanted interactions that could compromise therapeutic efficacy [31] [32].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

188.01432991 g/mol

Monoisotopic Mass

188.01432991 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types